molecular formula C7H5ClN2O2 B588525 3-Cyano Gimeracil-13C3 Methyl Ether CAS No. 1391054-70-8

3-Cyano Gimeracil-13C3 Methyl Ether

Cat. No. B588525
CAS RN: 1391054-70-8
M. Wt: 187.556
InChI Key: NSFMNXCAJNVYKF-GDTGSDDISA-N
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Description

3-Cyano Gimeracil-13C3 Methyl Ether, also known as 3-cyano-1,2,3,4-tetrahydro-3-methyl-1-pyrrolo[3,2-c]quinoline-2,4-dione, is a novel and unique compound that has recently been synthesized and studied for its potential applications in scientific research. It is a synthetic molecule that has been designed to have a wide range of applications in the fields of biochemistry and physiology. This molecule has a unique structure and properties that make it an ideal candidate for research and development into a variety of areas.

Scientific Research Applications

3-Cyano Gimeracil-13C3 Methyl Ether has a wide range of potential applications in scientific research. It has been studied for its potential use in the study of neurotransmitter transporters, for its potential use in the study of protein-protein interactions, and for its potential use in the study of drug-target interactions. Additionally, this molecule has been studied for its potential use in the study of enzyme-substrate interactions and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

The exact mechanism of action of 3-Cyano Gimeracil-13C3 Methyl Ether is still being studied. However, it is thought that the molecule binds to the active site of a variety of proteins and enzymes, and this binding is believed to be responsible for its various effects. Additionally, it is thought that the molecule can interact with a variety of neurotransmitter transporters, and this interaction is thought to be responsible for its various effects.
Biochemical and Physiological Effects
3-Cyano Gimeracil-13C3 Methyl Ether has been studied for its potential effects on a variety of biochemical and physiological processes. It has been shown to have an effect on the activity of a variety of enzymes, including cytochrome P450 enzymes, and it has been shown to have an effect on the activity of a variety of neurotransmitter transporters. Additionally, it has been shown to have an effect on the activity of a variety of proteins, including proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The use of 3-Cyano Gimeracil-13C3 Methyl Ether in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, it is relatively stable, and it has a wide range of potential applications in scientific research. However, there are also some limitations to its use in laboratory experiments. For example, it is not water soluble, and it is not suitable for use in living organisms.

Future Directions

There are a number of potential future directions for the use of 3-Cyano Gimeracil-13C3 Methyl Ether. For example, it could be studied for its potential use in drug discovery and development, as well as its potential use in the study of protein-protein interactions. Additionally, it could be studied for its potential use in the study of enzyme-substrate interactions and in the study of drug metabolism and pharmacokinetics. It could also be studied for its potential use in the development of novel therapeutic agents. Finally, it could be studied for its potential use in the study of signal transduction pathways and in the study of neurotransmitter transporters.

Synthesis Methods

3-Cyano Gimeracil-13C3 Methyl Ether can be synthesized using a variety of methods. The most common method of synthesis is by using a Grignard reaction. This reaction involves the combination of a Grignard reagent with a suitable substrate and the subsequent formation of a 3-Cyano Gimeracil-13C3 Methyl Ether,3,4-tetrahydro-3-methyl-1-pyrrolo[3,2-c]quinoline-2,4-dione. This reaction can be carried out in a variety of solvents and at various temperatures. Other methods of synthesis include the use of a palladium-catalyzed reaction, the use of a palladium-catalyzed amination reaction, and the use of a palladium-catalyzed hydrolysis reaction.

properties

IUPAC Name

5-chloro-4-methoxy-2-oxo-(4,5,6-13C3)1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-12-6-4(2-9)7(11)10-3-5(6)8/h3H,1H3,(H,10,11)/i3+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFMNXCAJNVYKF-GDTGSDDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[13C]1=C(C(=O)N[13CH]=[13C]1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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